molecular formula C21H25ClN6O3 B2807301 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-24-8

9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2807301
CAS-Nummer: 922454-24-8
Molekulargewicht: 444.92
InChI-Schlüssel: HWPAKLLHVHHJEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. This purine-dione derivative features a tetrahydropyrimidopurine core, which is a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The compound's structure is substituted with a 4-chlorophenyl group and a 2-morpholinoethyl chain, modifications that are often employed to fine-tune the molecule's lipophilicity, solubility, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile [1] [2] [3] . Compounds within this structural class are frequently investigated as key intermediates or active candidates in drug discovery programs, particularly in areas such as oncology, immunology, and inflammation. The presence of the morpholino ring, a common pharmacophore, suggests potential for modulating enzyme activity or signal transduction pathways [2] [6] . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays to explore new therapeutic mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The structural information and potential applications are inferred from analogs and related chemical classes, such as other tetrahydropyrimido[2,1-f]purine-diones [1] [3] and imidazo[2,1-f]purine-diones [2] .

Eigenschaften

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-24-18-17(19(29)28(21(24)30)10-9-25-11-13-31-14-12-25)27-8-2-7-26(20(27)23-18)16-5-3-15(22)4-6-16/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAKLLHVHHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5O2C_{19}H_{22}ClN_5O_2, with a molecular weight of approximately 373.86 g/mol. The structure includes a tetrahydropyrimido moiety and a morpholinoethyl side chain that may contribute to its biological properties.

Research indicates that purine derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structure suggests it may interact with ATP-binding sites of kinases such as Bcr-Abl and FLT3-ITD.

Key Mechanistic Insights:

  • Kinase Inhibition : Similar compounds have shown significant inhibitory effects on kinases at low concentrations (IC50 values ranging from nanomolar to micromolar levels) .
  • Cell Cycle Arrest : Some studies suggest that purine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various human tumor cell lines. The findings are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.38Inhibition of Bcr-Abl kinase
MV4;11 (AML)0.41Inhibition of FLT3-ITD kinase
HL60 (AML)0.08Induction of apoptosis

These results indicate that the compound exhibits potent activity against chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML) cell lines.

Case Studies

  • Study on K562 Cells : A study demonstrated that the compound effectively inhibited the proliferation of K562 cells with an IC50 value of 0.38 µM, suggesting its potential as a therapeutic agent for CML .
  • Evaluation in MV4;11 Cells : Another study highlighted its efficacy against MV4;11 cells with an IC50 value of 0.41 µM, indicating its action as a selective FLT3 inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Substitution : The presence of a 4-chlorophenyl group enhances hydrophobic interactions within the binding site.
  • Morpholinoethyl Side Chain : This moiety is crucial for maintaining the compound's solubility and facilitating interaction with target kinases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydropyrimido[2,1-f]purine-dione core but differ in substituents, leading to variations in molecular weight, solubility, and hypothesized activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 4-Chlorophenyl (9), Methyl (1), 2-Morpholinoethyl (3) Not explicitly stated ~448.9 (estimated) Morpholinoethyl enhances solubility; 4-Cl may improve receptor affinity.
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 4-Chlorophenyl (9), Methyl (1), Ethyl (3) C₁₇H₁₈ClN₅O₂ 359.81 Ethyl group reduces steric hindrance; lower molecular weight vs. target.
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 4-Methylbenzyl (9), Methyl (1) Not explicitly stated ~365.4 (estimated) Benzyl substituent increases lipophilicity; potential for CNS penetration.
3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione 4-Chlorophenyl (3), Pyrido core C₁₆H₁₀ClN₃O₂ 311.73 Simplified bicyclic system; lacks tetrahydropyrimidine ring.

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s 2-morpholinoethyl group introduces a tertiary amine, enhancing aqueous solubility compared to the ethyl analog .

Steric and Electronic Modifications :

  • The ethyl-substituted analog has a smaller substituent at position 3, reducing steric hindrance and possibly improving binding to flat enzymatic pockets.
  • The pyrido[1,2-e]purine-dione derivative lacks the saturated pyrimidine ring, altering conformational flexibility and π-stacking interactions.

Biological Activity Hypotheses: The 4-chlorophenyl group (common in PDE inhibitors) suggests adenosine receptor antagonism or kinase modulation across all analogs . The morpholinoethyl group in the target compound may confer selectivity for PDE4 or PDE5 isoforms due to its bulkier, polar side chain .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with Friedel-Crafts alkylation to form chlorophenyl intermediates, followed by cyclization to construct the purine-dione core. Key steps include:

  • Step 1: Formation of the chlorophenyl intermediate using alkylation or Suzuki-Miyaura coupling (for aryl-aryl bonds) .
  • Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or amidation .
  • Step 3: Cyclization under acidic or basic conditions to form the tetrahydropyrimidopurine scaffold .

Optimization Parameters:

ParameterTypical RangeImpact on Yield/Purity
Temperature60–120°CHigher temps accelerate cyclization but risk side reactions
CatalystPd/C, FeCl₃Pd/C improves coupling efficiency; FeCl₃ aids Friedel-Crafts
SolventDCM, THF, EtOHPolar aprotic solvents enhance nucleophilicity
Reaction Time6–24 hoursExtended time increases purity but may degrade sensitive groups

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., morpholinoethyl CH₂ at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 460.93 for C₂₄H₂₅ClN₄O₄) .
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings and confirms planar configuration of the purine core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.